

# Application Note: Quantification of Teneligliptin in Human Plasma by RP-HPLC

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#### **Abstract**

This application note details a robust and validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Teneligliptin in human plasma. Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] The described protocol employs a protein precipitation method for sample preparation and utilizes a C18 column for chromatographic separation with UV detection. The method is validated according to ICH guidelines, demonstrating high sensitivity, precision, and accuracy, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

## **Experimental Protocol Materials and Reagents**

- Teneligliptin reference standard (≥99% purity)
- Sitagliptin (Internal Standard, IS) (≥99% purity)
- HPLC grade Methanol
- HPLC grade Acetonitrile



- Potassium dihydrogen orthophosphate (AR grade)
- Orthophosphoric acid (AR grade)
- HPLC grade water
- Drug-free human plasma (sourced from an authorized blood bank)

#### Instrumentation

- HPLC system equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven.
- Chromatographic Data Station (e.g., Empower, Chromeleon)
- Analytical Balance
- pH Meter
- Centrifuge
- Vortex Mixer
- Sonicator

#### **Preparation of Solutions**

- Phosphate Buffer (pH 3.0): 1.36 g of Potassium dihydrogen orthophosphate was dissolved in 800 mL of HPLC water. 2 mL of triethylamine was added, and the pH was adjusted to 3.0 with orthophosphoric acid. The final volume was made up to 1000 mL with HPLC water.[2]
  The buffer was filtered through a 0.45 μm membrane filter and degassed.[2]
- Mobile Phase: The mobile phase consists of a mixture of Methanol and Phosphate buffer (pH 3.0) in a 70:30 v/v ratio.[2] The solution was sonicated for 15 minutes to degas before use.[2]
- Standard Stock Solution of Teneligliptin (1000 μg/mL): Accurately weigh 10 mg of Teneligliptin and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume



with the mobile phase.[2]

- Internal Standard (IS) Stock Solution (1000 μg/mL): Accurately weigh 10 mg of Sitagliptin and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with mobile phase to achieve concentrations ranging from 10 μg/mL to 50 μg/mL.[2]

#### **Plasma Sample Preparation**

- Pipette 500 μL of human plasma into a 2.0 mL microcentrifuge tube.
- Add 50 μL of the Internal Standard working solution (e.g., 10 μg/mL Sitagliptin).
- Add 1.0 mL of acetonitrile or methanol (as a protein precipitating agent) to the tube.
- Vortex the mixture for 2 minutes to ensure complete mixing and precipitation of plasma proteins.
- Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
- Carefully transfer the clear supernatant to a clean HPLC vial.
- Inject 20 μL of the supernatant into the HPLC system for analysis.[2]

#### **Chromatographic Conditions**

The analysis is performed using the parameters summarized in the table below.



Parameter	Condition
Column	Cosmosil C18 (250 mm x 4.6 mm, 5 μm)[2]
Mobile Phase	Methanol : Phosphate Buffer (pH 3.0) (70:30 v/v)[2]
Flow Rate	0.8 mL/min[2]
Detection Wavelength	246 nm[2]
Injection Volume	20 μL[2]
Column Temperature	Ambient
Internal Standard	Sitagliptin[3]
Retention Time (Teneligliptin)	~4.2 min[2]
Retention Time (Sitagliptin)	~2.2 min[3]

### **Method Validation**

The developed method was validated as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.

### Linearity

The linearity of the method was established by analyzing a series of plasma samples spiked with Teneligliptin at different concentrations. The calibration curve was linear over the concentration range of 10  $\mu$ g/mL to 50  $\mu$ g/mL.[2]

#### **Precision**

The precision of the method was determined by performing replicate injections of quality control (QC) samples at three concentration levels (Low, Medium, High). The relative standard deviation (%RSD) for both intra-day and inter-day precision was found to be less than 2%, indicating high precision.[4]

### **Accuracy (Recovery)**



The accuracy was assessed by the standard addition method. Known amounts of Teneligliptin were added to pre-analyzed plasma samples and re-analyzed. The percentage recovery was calculated to determine the accuracy of the method.[2] Extraction recovery from plasma was found to be consistently above 82%.[5]

## Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be 0.109  $\mu$ g/mL and the LOQ was 0.3305  $\mu$ g/mL, demonstrating the high sensitivity of the method.[2]

## **Data Summary**

The quantitative results from the method validation are summarized in the tables below.

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	1.25
Theoretical Plates	> 2000	~5500
% RSD of Peak Area	< 2.0%	0.5%

Table 2: Method Validation Summary



Validation Parameter	Result
Linearity Range	10 - 50 μg/mL[2]
Correlation Coefficient (r²)	0.9968[2]
Regression Equation	y = 54647x - 74133[2]
Accuracy (% Recovery)	98.5% - 101.2%
Intra-day Precision (%RSD)	< 2.0%[4]
Inter-day Precision (%RSD)	< 2.0%[4]
Limit of Detection (LOD)	0.109 μg/mL[2]
Limit of Quantification (LOQ)	0.3305 μg/mL[2]

## **Workflow and Pathway Diagrams**

The overall experimental workflow for the quantification of Teneligliptin in plasma is depicted below.

Caption: Experimental workflow for Teneligliptin analysis.

The metabolism of Teneligliptin involves multiple pathways, primarily through Cytochrome P450 (CYP) 3A4 and Flavin-containing monooxygenase 3 (FMO3), or direct renal excretion.[6][7]

Caption: Metabolic pathways of Teneligliptin.

#### Conclusion

The RP-HPLC method described provides a simple, sensitive, and reliable approach for the quantification of Teneligliptin in human plasma. The validation results confirm that the method is accurate, precise, and linear over the specified concentration range. This protocol is well-suited for routine analysis in clinical and research laboratories engaged in pharmacokinetic and bioanalytical studies of Teneligliptin.



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